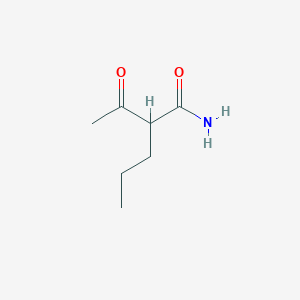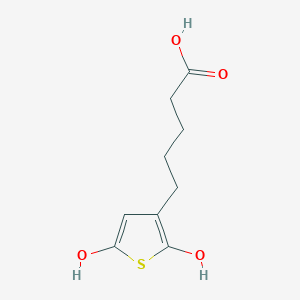
5-(2,5-Dihydroxythiophen-3-YL)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,5-Dihydroxythiophen-3-YL)pentanoic acid is an organic compound with the molecular formula C9H12O4S This compound features a thiophene ring substituted with two hydroxyl groups and a pentanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dihydroxythiophen-3-YL)pentanoic acid typically involves the following steps:
Thiophene Ring Formation: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Pentanoic Acid Chain Attachment: The pentanoic acid chain can be introduced via Friedel-Crafts acylation using pentanoic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups in 5-(2,5-Dihydroxythiophen-3-YL)pentanoic acid can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(2,5-Dihydroxythiophen-3-YL)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 5-(2,5-Dihydroxythiophen-3-YL)pentanoic acid exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting or modifying their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(1,2-Dithiolan-3-yl)pentanoic acid: Similar in structure but contains a dithiolane ring instead of a thiophene ring.
α-Lipoic acid: Contains a dithiolane ring and is known for its antioxidant properties.
Uniqueness
5-(2,5-Dihydroxythiophen-3-YL)pentanoic acid is unique due to the presence of both hydroxyl groups and a thiophene ring, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
Propriétés
Numéro CAS |
774522-23-5 |
|---|---|
Formule moléculaire |
C9H12O4S |
Poids moléculaire |
216.26 g/mol |
Nom IUPAC |
5-(2,5-dihydroxythiophen-3-yl)pentanoic acid |
InChI |
InChI=1S/C9H12O4S/c10-7(11)4-2-1-3-6-5-8(12)14-9(6)13/h5,12-13H,1-4H2,(H,10,11) |
Clé InChI |
XHNBCZBRRMLAMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1CCCCC(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{(S)-1-[(6-Chloro-pyridin-3-ylmethyl)-ethyl-carbamoyl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13958254.png)

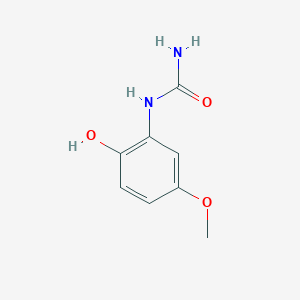

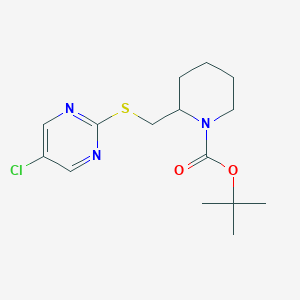

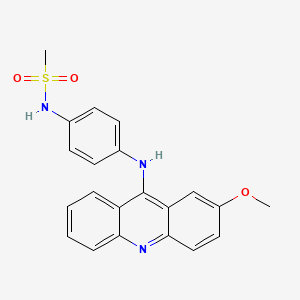
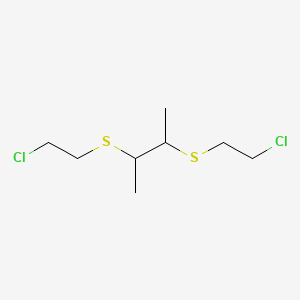
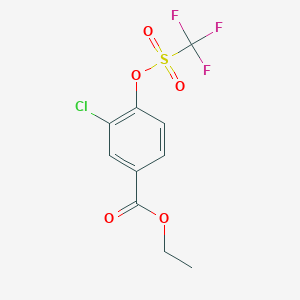

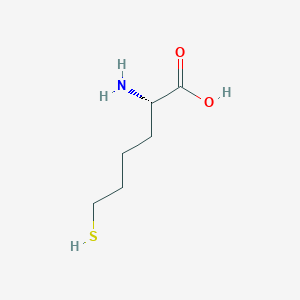
![(1R,2R,4S,6S)-6-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B13958321.png)
